molecular formula C18H18N4O3S B10983259 ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10983259
M. Wt: 370.4 g/mol
InChI Key: DDVNOZNZMMEKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2 and 2. The 2-position is modified with a [(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino group, while the 5-position carries an ethyl carboxylate ester. This structure combines electron-rich (pyrazole) and electron-deficient (thiazole) moieties, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O3S/c1-4-25-17(24)15-11(2)19-18(26-15)20-16(23)14-10-13(21-22(14)3)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,19,20,23)

InChI Key

DDVNOZNZMMEKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The pyrazole and thiazole rings are then coupled through a condensation reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

The compound’s structural and functional characteristics are compared with analogs below. Key parameters include molecular weight, substituent effects, and reported physicochemical or biological data.

Structural Analogues with Modified Acyl Amino Groups
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent Differences Melting Point (°C) Reported Activity/Properties References
Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate Not provided C20H19N5O3S 409.46 Pyrazole-carbonylamino group Not reported Not reported -
Ethyl 4-methyl-2-[3-(trifluoromethyl)benzamido]-1,3-thiazole-5-carboxylate 476279-12-6 C16H14F3N3O3S 358.34 3-Trifluoromethylbenzamido group Not reported Enhanced metabolic stability
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate 1219577-34-0 C17H17N3O3S 343.40 Indole-carbonylamino group Not reported Potential kinase inhibition
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Not provided C23H18ClFN4O2S 469.93 Chloro/fluoro-substituted pyrazole at thiazole 2-position Not reported Anticandidate for anti-inflammatory activity

Key Observations :

  • The indole-carbonylamino analog (CAS 1219577-34-0) introduces a bulkier aromatic system, which may enhance π-π stacking interactions in biological targets but reduce solubility .
  • The chloro/fluoro-pyrazole analog demonstrates how halogen substitution can modulate lipophilicity and target binding, a common strategy in drug design .
Derivatives with Heterocyclic Modifications
Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Melting Point (°C) Synthesis Yield References
3-[(Methoxycarbonyl)amino]-4-methyl-2-(5-oxo-3-phenyl-4-isoxazolyliden)-thiazole-5-carboxylate (6b) Not provided C18H16N4O5S 400.41 Isoxazolyliden substituent 163–165 (dec.) 73%
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate 528565-39-1 C18H20N6O3S2 432.52 Tetrazole-thioether side chain Not reported Not reported

Key Observations :

  • The tetrazole-thioether analog (CAS 528565-39-1) introduces a flexible sulfur-containing chain, which may improve membrane permeability in biological systems .
Physicochemical and Spectroscopic Comparisons
  • IR and NMR Data :

    • The parent compound’s IR spectrum would likely show peaks for ester C=O (~1730 cm⁻¹), amide C=O (~1680 cm⁻¹), and thiazole C=N (~1560 cm⁻¹), consistent with analogs like 6b .
    • ¹H NMR of the trifluoromethylbenzamido analog (CAS 476279-12-6) includes signals for CF₃ (δ ~4.0 ppm) and aromatic protons (δ 7.4–8.2 ppm), differing from the parent compound’s pyrazole signals .
  • Thermal Properties :

    • Analogs with bulky substituents (e.g., indole or isoxazole) exhibit higher melting points (>160°C), suggesting stronger intermolecular interactions .

Biological Activity

Ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole intermediates. The thiazole ring is crucial for imparting biological activity, as it is often associated with various pharmacological effects. The specific synthetic pathway may vary, but it generally includes the formation of the thiazole structure followed by the introduction of the pyrazole moiety.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Bacterial Strain
Ethyl 4-methyl thiazole derivative7.8Staphylococcus aureus
Ethyl 4-methyl thiazole derivative15.6Escherichia coli
Oxytetracycline (control)15.6Staphylococcus aureus

These findings suggest that the compound may have a twofold to sixteenfold increased efficacy compared to standard antibiotics like oxytetracycline .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown promising antifungal activity. Compounds structurally related to this compound demonstrated high efficacy against fungal strains such as Fusarium oxysporum, with effective concentrations ranging from 6 to 9 µg/mL .

Case Studies

A study focusing on the biological activity of various thiazole derivatives highlighted that certain modifications in the molecular structure could enhance antimicrobial effectiveness. For example, amino thiazoles with additional functional groups exhibited superior activity against multiple bacterial strains .

Another case involved a series of synthesized pyrazole derivatives that were evaluated for their antifungal properties, where compounds with specific substituents showed enhanced activity compared to others . These studies underline the importance of structural diversity in optimizing biological activity.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-methyl-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrazole-thiazole coupling reaction using K₂CO₃ as a base in anhydrous acetone under reflux (60–80°C for 10–12 hours) is effective . Yield optimization involves:
  • Catalyst screening : Test alternatives like Cs₂CO₃ or DBU to enhance reactivity.
  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) to balance reaction rate and byproduct formation.
  • Purification : Use silica gel chromatography (petroleum ether/ethyl acetate, 6:1 v/v) followed by recrystallization in ethyl acetate .

Q. How do structural analogs of this compound differ in bioactivity, and what substitutions are most impactful?

  • Methodological Answer : Analogs like ethyl 2-(1-methyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate (CAS 1171552-15-0) share the thiazole-pyrazole core but vary in substituents. Key comparisons include:
SubstituentBioactivity TrendExample Compound
FluorophenylEnhanced antimicrobial activityEthyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
TrifluoromethylIncreased metabolic stabilityEthyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Synthetic Focus : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to modulate electronic effects .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the thiazole (δ 7.5–8.0 ppm) and pyrazole (δ 6.5–7.2 ppm) rings, with ester carbonyls at ~170 ppm .
  • IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products under accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for thiazole-pyrazole hybrid synthesis?

  • Methodological Answer : Conflicting mechanistic pathways (e.g., radical vs. nucleophilic mechanisms) can be addressed via:
  • DFT Calculations : Compare activation energies for intermediates using Gaussian09 at the B3LYP/6-31G* level .
  • Kinetic Isotope Effects (KIE) : Perform deuterium labeling at reactive sites (e.g., pyrazole NH) to distinguish between concerted and stepwise pathways .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reflux .

Q. What strategies mitigate solubility challenges in biological assays for this compound?

  • Methodological Answer : Poor aqueous solubility (logP ~3.5) limits bioavailability. Solutions include:
  • Co-solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain cell viability .
  • Nanoparticle Formulation : Use PLGA encapsulation (75:25 lactide:glycolide) to enhance dissolution rates .
  • Prodrug Design : Introduce phosphate esters at the carboxylate group for pH-dependent release .

Q. How can conflicting data on enzyme inhibition (e.g., COX-2 vs. 5-LOX selectivity) be reconciled?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to compare binding poses in COX-2 (PDB: 3LN1) vs. 5-LOX (PDB: 3V99). Focus on hydrophobic interactions with Val523 (COX-2) vs. Phe177 (5-LOX) .
  • Mutagenesis Assays : Engineer HEK293 cells expressing COX-2/5-LOX mutants (e.g., Val523Ala) to validate binding hypotheses .
  • Selectivity Index (SI) : Calculate IC₅₀ ratios (COX-2/5-LOX) under standardized conditions (pH 7.4, 37°C) to quantify bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.